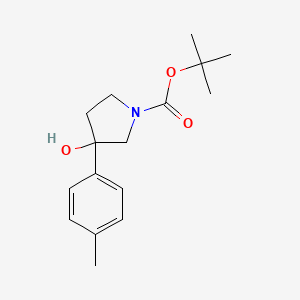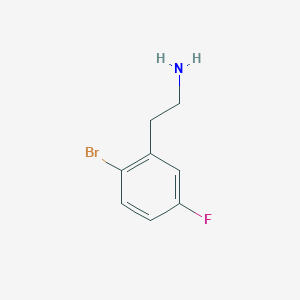
2,5-Di-tert-butylthiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di-tert-butylthiophene-3-carbaldehyde is an aromatic aldehyde with the molecular formula C14H20OS. This compound is characterized by the presence of two tert-butyl groups attached to the thiophene ring, which significantly influences its chemical properties and reactivity. It is commonly used in various chemical applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di-tert-butylthiophene-3-carbaldehyde typically involves the bromination of 2,5-di-tert-butylthiophene followed by formylation. The bromination is carried out using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) to yield 2,5-dibromo-3,4-di-tert-butylthiophene. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to produce the desired aldehyde .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process, reducing waste, and ensuring consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Di-tert-butylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 2,5-Di-tert-butylthiophene-3-carboxylic acid.
Reduction: 2,5-Di-tert-butylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,5-Di-tert-butylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2,5-Di-tert-butylthiophene-3-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases and thioacetals, respectively. These reactions are crucial in various biochemical pathways and industrial processes. The thiophene ring’s electron-rich nature also allows it to participate in π-π interactions and electron transfer processes, making it valuable in materials science and catalysis .
Comparaison Avec Des Composés Similaires
2,5-Di-tert-butylthiophene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
3,4-Di-tert-butylthiophene: Similar structure but different substitution pattern, affecting its reactivity and applications.
2,5-Dimethylthiophene-3-carbaldehyde: Smaller alkyl groups result in different steric and electronic properties.
Uniqueness: 2,5-Di-tert-butylthiophene-3-carbaldehyde stands out due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound in the synthesis of sterically demanding molecules and in applications requiring specific electronic properties .
Propriétés
Formule moléculaire |
C13H20OS |
|---|---|
Poids moléculaire |
224.36 g/mol |
Nom IUPAC |
2,5-ditert-butylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C13H20OS/c1-12(2,3)10-7-9(8-14)11(15-10)13(4,5)6/h7-8H,1-6H3 |
Clé InChI |
AGMROXNJKZVLJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(S1)C(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


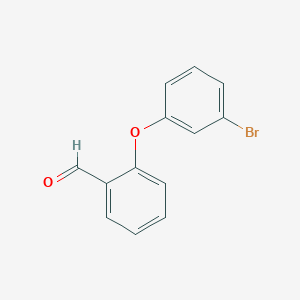
![Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13555612.png)

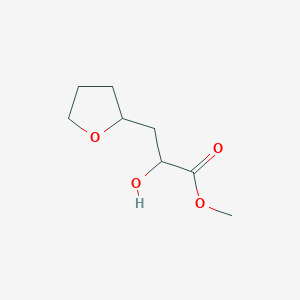
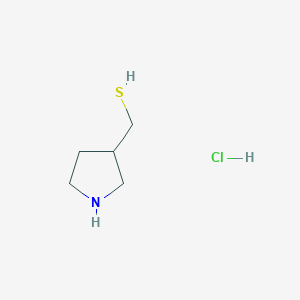
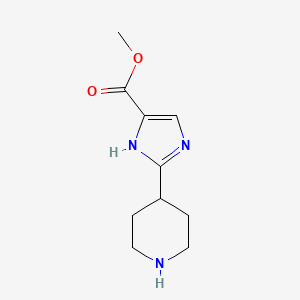
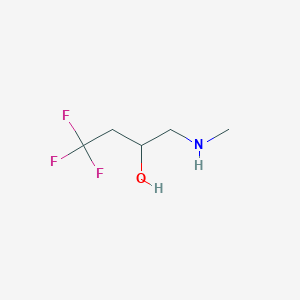
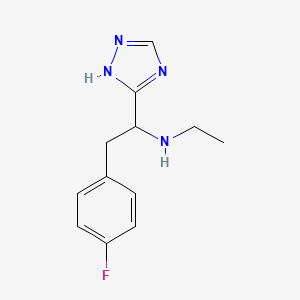
![(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide](/img/structure/B13555646.png)

![3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13555669.png)
